molecular formula C7H12N2OS B12715136 4-Imidazolidinone, 5-(2-methylpropyl)-2-thioxo- CAS No. 56805-19-7

4-Imidazolidinone, 5-(2-methylpropyl)-2-thioxo-

Katalognummer: B12715136
CAS-Nummer: 56805-19-7
Molekulargewicht: 172.25 g/mol
InChI-Schlüssel: NJGWAYXNAOKXQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Imidazolidinone, 5-(2-methylpropyl)-2-thioxo- is a heterocyclic compound with a five-membered ring structure It is a derivative of imidazolidinone, featuring a sulfur atom at the 2-position and an isobutyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone, 5-(2-methylpropyl)-2-thioxo- typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Imidazolidinone, 5-(2-methylpropyl)-2-thioxo- undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the 2-position.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted imidazolidinones.

Wissenschaftliche Forschungsanwendungen

4-Imidazolidinone, 5-(2-methylpropyl)-2-thioxo- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Imidazolidinone, 5-(2-methylpropyl)-2-thioxo- involves its interaction with specific molecular targets. The sulfur atom in the thioxo group can form strong interactions with metal ions or active sites in enzymes, leading to inhibition or modulation of their activity. The isobutyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Imidazolidinedione, 5-methyl-5-(2-methylpropyl)-: Similar structure but lacks the thioxo group.

    2,4-Imidazolidinedione, 5-ethyl-5-methyl-: Another derivative with different substituents.

Uniqueness

4-Imidazolidinone, 5-(2-methylpropyl)-2-thioxo- is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

56805-19-7

Molekularformel

C7H12N2OS

Molekulargewicht

172.25 g/mol

IUPAC-Name

5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C7H12N2OS/c1-4(2)3-5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11)

InChI-Schlüssel

NJGWAYXNAOKXQO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1C(=O)NC(=S)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.